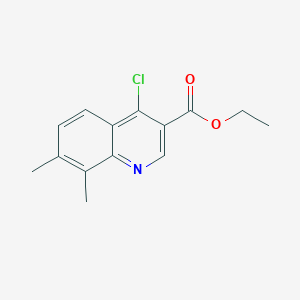

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 . It is used in various applications, including as a medical intermediate .

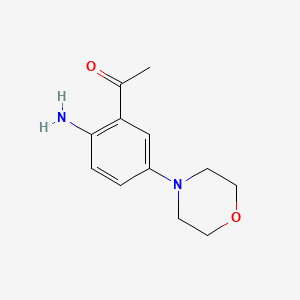

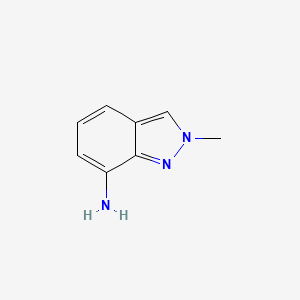

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound. The quinoline core is substituted at the 4th position by a chlorine atom and at the 7th and 8th positions by methyl groups .Physical And Chemical Properties Analysis

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are a unique class of pharmacophores present in various therapeutic agents .

Anticancer Activity

Quinoline derivatives have shown promising anticancer activity . The lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity, which is crucial in cancer treatment .

Antioxidant Activity

Quinoline-based compounds have demonstrated antioxidant activity . Antioxidants play a vital role in neutralizing harmful free radicals in the body, thereby preventing various diseases.

Anti-inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

A new series of hybrid conjugates of N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide and 1,3,5-triazine derivatives have considerable antimalarial activity against both wild and mutant parasites .

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown anti-SARS-CoV-2 activity . This suggests that they could be potential candidates for the development of treatments for COVID-19.

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activities . This indicates their potential use in the development of new antituberculosis drugs.

Industrial Chemistry

Quinoline and its derivatives are also used in industrial chemistry . They are a vital scaffold for leads in drug discovery and play a significant role in synthetic organic chemistry .

Safety and Hazards

This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXOUHZNQVMBBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363288 |

Source

|

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

CAS RN |

56824-88-5 |

Source

|

| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)